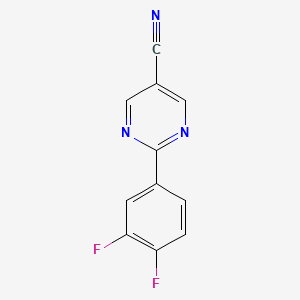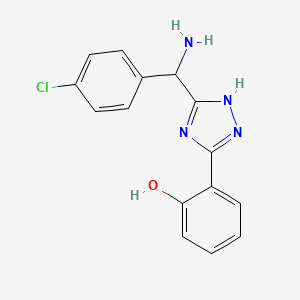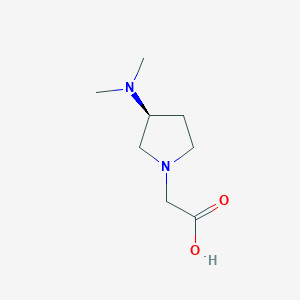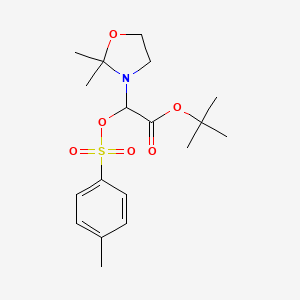
3,5-Dichloro-1-isobutylpyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-1-isobutylpyrazin-2(1H)-one is a synthetic organic compound belonging to the pyrazine family. Pyrazines are known for their diverse applications in pharmaceuticals, agrochemicals, and flavoring agents due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-isobutylpyrazin-2(1H)-one typically involves the chlorination of a pyrazine precursor followed by the introduction of an isobutyl group. Common reagents used in the synthesis include chlorine gas, isobutyl bromide, and a suitable base such as sodium hydroxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and solvents are often used to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
3,5-Dichloro-1-isobutylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of pyrazine amines or alcohols.
Substitution: Formation of substituted pyrazines with various functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and flavoring agents.
作用機序
The mechanism of action of 3,5-Dichloro-1-isobutylpyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
3,5-Dichloropyrazine: Lacks the isobutyl group, making it less hydrophobic.
1-Isobutylpyrazin-2(1H)-one: Lacks the chlorine atoms, affecting its reactivity and biological activity.
Uniqueness
3,5-Dichloro-1-isobutylpyrazin-2(1H)-one’s unique combination of chlorine and isobutyl groups imparts distinct chemical and biological properties, making it valuable for specific applications where other pyrazines may not be as effective.
特性
分子式 |
C8H10Cl2N2O |
|---|---|
分子量 |
221.08 g/mol |
IUPAC名 |
3,5-dichloro-1-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C8H10Cl2N2O/c1-5(2)3-12-4-6(9)11-7(10)8(12)13/h4-5H,3H2,1-2H3 |
InChIキー |
CQPCSXLXJLMRTF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=C(N=C(C1=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B11792602.png)




![3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11792624.png)

![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11792638.png)
![7-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B11792643.png)

![3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11792656.png)

